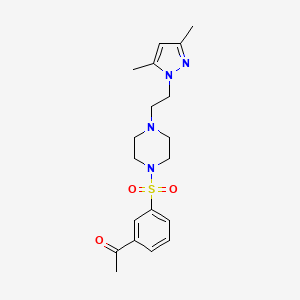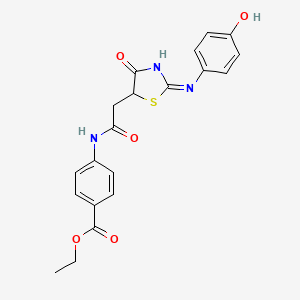
N-(2-chlorobenzyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, commonly known as TPN-171, is a novel small molecule that has shown promising results in various scientific research studies. This compound belongs to the class of nicotinamide derivatives and has been synthesized using a unique method.
Scientific Research Applications
1. Use in Fluorescent Analog Synthesis
N-(2-chlorobenzyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is related to nicotinamide, which has been utilized in the synthesis of fluorescent analogs like Nicotinamide 1,N(6)-ethenoadenine dinucleotide. This analog shows potential in enhancing the understanding of coenzyme activities and interactions in various biological processes (Barrio, Secrist, & Leonard, 1972).
2. Role in Herbicidal Activity
Research on derivatives of nicotinic acid, which is structurally similar to this compound, has led to the development of compounds with significant herbicidal properties. These derivatives demonstrate potential for agricultural applications in controlling weed growth (Yu et al., 2021).
3. Insights into Metabolism and Excretion
Studies on the metabolism and excretion of nicotinamide and its derivatives, including this compound, have provided valuable insights into human nutritional requirements and the pharmacokinetics of similar compounds (Shibata & Matsuo, 1989).
4. Application in Redox Chemistry
Nicotinamide and its derivatives are used in redox chemistry, especially in the development of synthetic cofactor analogues for catalytic reactions. This application is crucial in organic chemistry and biocatalysis, providing a model for enzymatic and non-enzymatic reactions (Paul, Arends, & Hollmann, 2014).
5. Pharmaceutical and Cosmetic Applications
Nicotinamide, closely related to the chemical structure of interest, is increasingly used in pharmaceutical and cosmetic applications due to its antioxidative properties and potential in treating skin diseases. This indicates the potential of this compound in similar applications (Otte, Borelli, & Korting, 2005).
6. Involvement in Biological Pathways
The study of nicotinamide derivatives contributes to understanding their role in numerous biological pathways, including their effects on cellular survival, oxidative stress, and inflammation. This research can inform the development of new treatments for various diseases (Maiese et al., 2009).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c19-16-4-2-1-3-13(16)11-21-18(22)14-5-6-17(20-12-14)24-15-7-9-23-10-8-15/h1-6,12,15H,7-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIZNURMZPRLHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B2993685.png)


![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B2993691.png)
methanone](/img/structure/B2993693.png)

![(E)-2-cyano-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2993695.png)

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2993697.png)



![N-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2993703.png)

